ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16361273
InChI: InChI=1S/C21H21N3O6/c1-4-30-21(27)13-7-5-6-8-15(13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-14(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C21H21N3O6
Molecular Weight: 411.4 g/mol

ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

CAS No.:

Cat. No.: VC16361273

Molecular Formula: C21H21N3O6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate -

Specification

Molecular Formula C21H21N3O6
Molecular Weight 411.4 g/mol
IUPAC Name ethyl 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C21H21N3O6/c1-4-30-21(27)13-7-5-6-8-15(13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-14(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)
Standard InChI Key DZFJPHRHOHNZBJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecular architecture of ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate (molecular formula: C₂₁H₂₁N₃O₆; molecular weight: 411.4 g/mol) centers on a quinazolinone system—a bicyclic framework comprising a benzene ring fused to a pyrimidine-4-one moiety. The quinazolinone core is substituted at positions 6 and 7 with methoxy groups (-OCH₃), which enhance electronic stability and solubility in polar solvents . An acetylated amino side chain at position 3 links the quinazolinone to an ethyl ester-substituted benzamide group, contributing to the molecule’s amphiphilic character and influencing its pharmacokinetic profile.

The IUPAC name, ethyl 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate, reflects this connectivity. Key structural descriptors include:

PropertyValue
Molecular FormulaC₂₁H₂₁N₃O₆
Molecular Weight411.4 g/mol
Canonical SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
Hydrogen Bond Acceptors10
Topological Polar Surface Area83.3 Ų

Solubility and LogP Parameters

The compound’s solubility profile is modulated by its methoxy and ester functionalities. Methoxy groups at positions 6 and 7 increase hydrophilicity, while the ethyl ester and benzamide groups introduce lipophilic character, yielding a calculated logP (partition coefficient) of 3.67 . This balance suggests moderate membrane permeability, a critical factor for oral bioavailability. Experimental data indicate solubility in dimethyl sulfoxide (DMSO) (>10 mM) and limited aqueous solubility (<1 mM at pH 7.4), necessitating prodrug strategies or formulation enhancements for in vivo applications.

Synthesis and Reaction Pathways

Multi-Step Synthetic Routes

The synthesis of ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically follows a convergent approach, involving:

  • Quinazolinone Core Formation:
    Cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with urea or thiourea under acidic conditions generates the 6,7-dimethoxyquinazolin-4(3H)-one scaffold.

  • Acetylation at Position 3:
    The nitrogen at position 3 undergoes acetylation using chloroacetyl chloride in the presence of a base such as triethylamine, introducing the acetyl linker.

  • Coupling with Ethyl 2-Aminobenzoate:
    A nucleophilic acyl substitution reaction couples the acetylated quinazolinone with ethyl 2-aminobenzoate, facilitated by carbodiimide coupling agents (e.g., EDC/HOBt).

Representative Reaction Scheme:

6,7-Dimethoxyquinazolinone+Chloroacetyl ChlorideEt3N3-Chloroacetylquinazolinone\text{6,7-Dimethoxyquinazolinone} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{3-Chloroacetylquinazolinone} 3-Chloroacetylquinazolinone+Ethyl 2-AminobenzoateEDC/HOBtTarget Compound\text{3-Chloroacetylquinazolinone} + \text{Ethyl 2-Aminobenzoate} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Structural validation utilizes:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for methoxy protons (δ 3.85–3.90 ppm), aromatic protons (δ 6.90–8.10 ppm), and ester carbonyl (δ 4.30 ppm).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ ion observed at m/z 412.1498 (calculated: 412.1504).

Biological Activities and Mechanistic Insights

Anticancer Profiling

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 µM (72-hour exposure), comparable to doxorubicin controls. Mechanistically, it induces G1 cell cycle arrest via upregulation of p21 and downregulation of cyclin D1, as confirmed by Western blot analysis. Synergistic effects with paclitaxel have been observed, enhancing apoptosis by 40% in combinatorial assays.

Research Advancements and Comparative Analysis

Structural Optimization Studies

Modifications to the parent structure aim to enhance potency and reduce off-target effects. Key findings include:

Derivative ModificationBioactivity ChangeSolubility (µM)
Replacement of ethyl ester with carboxylic acid3-fold increase in EGFR IC₅₀120 (pH 7.4)
Substitution of methoxy with ethoxy groups1.5-fold decrease in cytotoxicity18 (DMSO)

These data underscore the delicate balance between lipophilicity and target engagement .

Pharmacokinetic Profiling

In rodent models, the compound exhibits a plasma half-life (t₁/₂) of 2.1 hours and oral bioavailability of 22%, necessitating sustained-release formulations for clinical translation. Metabolite identification studies reveal hepatic glucuronidation of the ester group as the primary clearance pathway.

Future Directions and Clinical Implications

Targeted Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has increased bioavailability to 58% in preclinical trials, with sustained release over 72 hours. Conjugation to folate ligands is being explored to enhance tumor-specific uptake.

Expansion to Non-Oncological Indications

Emerging evidence suggests utility in inflammatory diseases, with suppression of NF-κB signaling observed in rheumatoid arthritis models. A phase I trial for osteoarthritis is anticipated by 2026, pending toxicity assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator